molecular formula C8H18N2O B14644419 N,N-Diethyl-N~2~-methyl-L-alaninamide CAS No. 53515-80-3

N,N-Diethyl-N~2~-methyl-L-alaninamide

Cat. No.: B14644419
CAS No.: 53515-80-3
M. Wt: 158.24 g/mol
InChI Key: AZQZEHKFPMZXBF-ZETCQYMHSA-N
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Description

N,N-Diethyl-N~2~-methyl-L-alaninamide (CAS: 56414-86-9) is an alaninamide derivative characterized by a diethyl group on the primary amine (N-terminal) and a methyl group on the secondary amine (N~2~) of the L-alanine backbone. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 144.21 g/mol and a purity of ≥95% .

Properties

CAS No.

53515-80-3

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2S)-N,N-diethyl-2-(methylamino)propanamide

InChI

InChI=1S/C8H18N2O/c1-5-10(6-2)8(11)7(3)9-4/h7,9H,5-6H2,1-4H3/t7-/m0/s1

InChI Key

AZQZEHKFPMZXBF-ZETCQYMHSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H](C)NC

Canonical SMILES

CCN(CC)C(=O)C(C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N~2~-methyl-L-alaninamide typically involves the reaction of L-alanine with diethylamine and a methylating agent. One common method is the reductive amination of L-alanine with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N~2~-methyl-L-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diethyl-N~2~-methyl-L-alaninamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Diethyl-N~2~-methyl-L-alaninamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

N,N-Dimethyl-L-Alanine (CAS: 2812-31-9)
  • Molecular Formula: C₅H₁₁NO₂
  • Molecular Weight : 117.15 g/mol
  • Substituents : Dimethyl groups on the primary amine.
  • Key Differences : The absence of an amide group and smaller substituents result in lower molecular weight and higher polarity compared to the target compound. This may enhance water solubility but reduce membrane permeability .
N-Methylalanine (CAS: 3913-67-5)
  • Molecular Formula: C₄H₉NO₂
  • Molecular Weight : 103.12 g/mol
  • Substituents : Single methyl group on the primary amine.
  • Key Differences : Simpler structure with fewer alkyl groups, leading to reduced steric hindrance. Used as a biomarker in metabolic studies .
N-Acetylalanine N-Methylamide (CAS: Not specified)
  • Molecular Formula : C₆H₁₂N₂O₂
  • Molecular Weight : 144.17 g/mol
  • Substituents : Acetyl group on the primary amine, methyl group on the amide nitrogen.
  • This difference could influence enzymatic stability and receptor binding .
Antimicrobial Diethylamine Derivatives

Compounds like N,N-diethyl-N'-(5-nitro-2-(quinazolin-2-yl)phenyl)propane-1,3-diamine (IC₅₀: 160.3 µM against S. aureus Sortase A) demonstrate that diethyl substituents can enhance antibacterial activity .

Thiourea Derivatives with Diethyl Groups

N,N-Diethyl-N'-(thiophene-2-carbonyl)-thiourea exhibits antifungal activity, highlighting the role of diethyl groups in modulating bioactivity. The target compound’s amide backbone may offer different interaction profiles compared to thioureas .

Market and Industrial Relevance

  • N,N-Diethylmethylamine (CAS: 616-39-7) : Used in agrochemicals and pharmaceuticals, this compound’s market analysis underscores the industrial demand for ethylated amines . The target compound’s applications may align with these sectors, though further validation is needed.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
N,N-Diethyl-N~2~-methyl-L-alaninamide C₇H₁₆N₂O 144.21 g/mol Diethyl, Methyl Potential antimicrobial precursor
N,N-Dimethyl-L-alanine C₅H₁₁NO₂ 117.15 g/mol Dimethyl High polarity, solvent applications
N-Methylalanine C₄H₉NO₂ 103.12 g/mol Methyl Biomarker in metabolic studies
N-Acetylalanine N-methylamide C₆H₁₂N₂O₂ 144.17 g/mol Acetyl, Methyl Hydrogen-bonding interactions
N,N-Diethylthiourea derivative C₈H₁₃N₃OS 199.28 g/mol Diethyl, Thiourea Antifungal activity

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